molecular formula C14H12O2 B12556791 [1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy- CAS No. 151038-65-2

[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-

Cat. No.: B12556791
CAS No.: 151038-65-2
M. Wt: 212.24 g/mol
InChI Key: UYBCQXZXPIRFKX-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-carboxaldehyde, 6-methoxy-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methoxy group and an aldehyde group attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carboxaldehyde, 6-methoxy- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or water .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in [1,1’-Biphenyl]-2-carboxaldehyde, 6-methoxy- can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of [1,1’-Biphenyl]-2-carboxylic acid, 6-methoxy-.

    Reduction: Formation of [1,1’-Biphenyl]-2-methanol, 6-methoxy-.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential biological activities and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic properties and as a precursor for drug development.

Industry:

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-carboxaldehyde, 6-methoxy- depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxy group can influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

    [1,1’-Biphenyl]-2-carboxaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.

    [1,1’-Biphenyl]-4-carboxaldehyde, 6-methoxy-: Differently substituted biphenyl with variations in chemical properties.

Uniqueness:

Properties

CAS No.

151038-65-2

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

3-methoxy-2-phenylbenzaldehyde

InChI

InChI=1S/C14H12O2/c1-16-13-9-5-8-12(10-15)14(13)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

UYBCQXZXPIRFKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C2=CC=CC=C2)C=O

Origin of Product

United States

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